molecular formula C15H30 B1582441 Cyclopentadecane CAS No. 295-48-7

Cyclopentadecane

Cat. No. B1582441
CAS RN: 295-48-7
M. Wt: 210.4 g/mol
InChI Key: SRONXYPFSAKOGH-UHFFFAOYSA-N
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Description

Cyclopentadecane is a chemical compound with the molecular formula C15H30 . It has an average mass of 210.399 Da and a monoisotopic mass of 210.234756 Da . It is also known by other names such as Cyclopentadecan in German, Cyclopentadécane in French .


Synthesis Analysis

Cyclopentadecane can be synthesized from cyclopentadecanone . A 50 ml stainless-steel reactor is charged with cyclopentadecanone, Ni/SiO2-Al2O3, NbOPO4, and hexane. The reactor is sealed and pressurized with 300 psi H2, flushing three times. The vessel is then placed in a preheated aluminum block at 180 .


Molecular Structure Analysis

The IUPAC Standard InChI for Cyclopentadecane is InChI=1S/C15H30/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-15H2 . The structure of Cyclopentadecane can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Cyclopentadecane has a density of 0.8±0.1 g/cm3, a boiling point of 300.1±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 51.9±0.8 kJ/mol and a flash point of 124.9±12.3 °C . The index of refraction is 1.433 .

Scientific Research Applications

Synthetic Chemistry

Cyclopentadecane and its derivatives, particularly cyclopentadiene, play a pivotal role in synthetic chemistry. Functionalized cyclopentadienes are extensively used in (chiral) catalysis and as ligands in organometallic complexes, potentially for diagnostic and therapeutic applications (Frei, 2019).

Fragrance Industry

Cyclopentadecane-1,5-dione derivatives, known for their musk fragrance, are synthesized using methods involving oxiranylmethyl fragmentation. This process has been refined to produce high yields of these compounds, which are significant in the fragrance industry (Gray & Dreiding, 1977).

Pharmaceutical Applications

Cyclopentadiene derivatives have found applications in the pharmaceutical sector. They are used in various drug formulations to enhance aqueous solubility, increase drug permeability, and improve bioavailability. Their role in forming inclusion complexes with hydrophobic drugs is particularly noteworthy (Jansook, Ogawa, & Loftsson, 2018).

Antibiotic Discovery

New cyclopentadecane antibiotics, mangromicins A and B, exhibit antitrypanosomal activity. Derived from the culture broth of Lechevalieria aerocolonigenes, these compounds show promise in treating trypanosomal infections (Nakashima et al., 2013).

Catalysis

Chiral derivatives of cyclopentadienyl ligands have shown enormous potential in asymmetric catalysis. Their use in catalytic enantioselective reactions represents a significant development in this field (Newton, Kossler, & Cramer, 2016).

Combustion Chemistry

The cyclopentadiene/cyclopentadienyl system is crucial in the oxidation chemistry of aromatic fuel components. Its role in the growth of poly-aromatic hydrocarbons (PAHs) and its oxidation chemistry relevant to combustion applications are significant areas of research (Robinson & Lindstedt, 2011).

Click Chemistry

Cyclopentadiene is highly reactive and ideal for click reactions. Its cycloadditions are highly efficient, making it a valuable component in click chemistry applications (Levandowski & Raines, 2021).

Safety And Hazards

Cyclopentadecane may be fatal if swallowed and enters airways . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

cyclopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRONXYPFSAKOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059781
Record name Cyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentadecane

CAS RN

295-48-7
Record name Cyclopentadecane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentadecane
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URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentadecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclopentadecane in a round-bottomed flask having an attached reflux condenser. Air is passed at approximately 15 l/h through the reaction mixture for 8 hours at said temperature. Cyclopentadecanol is obtained at a selectivity of 19% and cyclopentadecanone at a selectivity of 48%, at a cyclopentadecane conversion rate of 46%.
Quantity
2 mmol
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Quantity
4 mmol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclopentadecane in a round-bottomed flask having an attached reflux condenser. Oxygen at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclopentadecanol is obtained at a selectivity of 20% and cyclopentadecanone at a selectivity of 46%, at a cyclopentadecane conversion rate of 44%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentadecane
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Cyclopentadecane
Reactant of Route 3
Cyclopentadecane
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Cyclopentadecane
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Cyclopentadecane
Reactant of Route 6
Cyclopentadecane

Citations

For This Compound
1,160
Citations
T Nakashima, M Iwatsuki, J Ochiai, Y Kamiya… - The Journal of …, 2014 - nature.com
Two new cyclopentadecane antibiotics, named mangromicins A and B, were separated out from the culture broth of Lechevalieria aerocolonigenes K10-0216 by Diaion HP-20, silica …
Number of citations: 59 www.nature.com
EA Noe, DM Pawar, FR Fronczek - Acta Crystallographica Section C …, 2008 - scripts.iucr.org
… The cyclopentadecane ring exists in the quinquangular [13353] conformation with corner positions at C atoms 3, 4, 7, 10 and 15, as described by the torsion angles in Table 1 [link] . The …
Number of citations: 6 scripts.iucr.org
GA Lawrance, MA Oleary, BW Skelton… - Australian Journal of …, 1988 - CSIRO Publishing
The zinc/aqueous hydrochloric acid reduction of (10-methyl-10-nitro-1,4,8,12-tetraaza-cyclopentadecane)copper(II) ion, [Cu{(3)}]2+, yields the hydrochloride salts of the expected 10-…
Number of citations: 19 www.publish.csiro.au
M Sugimoto, M Nonoyama, T Ito, J Fujita - Inorganic Chemistry, 1983 - ACS Publications
Three new macrocyclic ligands, 1, 4, 7, 10-tetraazacyclotetradecane,-cyclopentadecane, and-cyclohexadecane, and their nickel (II) complexes have been synthesized and characterized…
Number of citations: 38 pubs.acs.org
FAL Anet, TN Rawdah - Journal of the American Chemical Society, 1978 - ACS Publications
The conformations of cycloundecane, cyclotridecane, and cyclopentadecane have been investigated by iterative force-field calculations. Transition states linking the energy-minimum …
Number of citations: 38 pubs.acs.org
RW Hay, R Bembi, WT Moodie… - Journal of the Chemical …, 1982 - pubs.rsc.org
The preparation of the title quinquedentate macrocyclic ligand, L, is described. The complexes [NiL(OH2)][ClO4]2, [CuL][ClO4]2, and [CoLCl][ClO4]2 have been prepared and …
Number of citations: 26 pubs.rsc.org
Z Urbańczyk-Lipkowska, P Gluziński… - … of crystallographic and …, 1989 - Springer
l,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetatocopper(II) dihydrate: space groupP4 3 , witha=b=7.217(1),c=34.553(7) Å, andZ=4. The structure was solved by direct methods, …
Number of citations: 8 link.springer.com
M Kinoshita, K Ishii, S Umezawa - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
A new type of antimycin analogs, (3S, 4R, 15S)-4,15-dimethyl-l,5-dioxa-3-(3′-formamidosalicylamido)-cyclopentadecane-2,6-dione (10a) and its (15R)-epimer (10b) have been …
Number of citations: 6 www.journal.csj.jp
RJ White, CJ Egan, GE Langlois - The Journal of Physical …, 1964 - ACS Publications
… The product distribution from cyclododecane and cyclopentadecane, as … This suggests that cyclododecane and cyclopentadecane undergo a rapid ring contraction on the surface of the …
Number of citations: 7 pubs.acs.org
JR Sanderson, K Paul, RJ Wilterdink… - The Journal of Organic …, 1976 - ACS Publications
… In this note, we report our observations on the air oxidation of cyclopentadecane. The products are important precursors in musk synthesis.11 … 0 99%+ cyclopentadecane twice …
Number of citations: 4 pubs.acs.org

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